molecular formula C12H7BrO B1267186 3-Bromodibenzo[b,d]furan CAS No. 26608-06-0

3-Bromodibenzo[b,d]furan

Cat. No. B1267186
CAS RN: 26608-06-0
M. Wt: 247.09 g/mol
InChI Key: AZFABGHLDGJASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromodibenzo[b,d]furan is a chemical compound with the molecular formula C12H7BrO . It is used as a component of organic light-emitting diode (OLED) materials and in electronic devices using organic compounds .


Synthesis Analysis

The synthesis of 3-Bromodibenzo[b,d]furan can be achieved through several methods. One approach involves the Cu-catalyzed cyclization of diaryliodonium salts in water . This oxygen–iodine exchange approach allows for the efficient synthesis of a variety of dibenzofuran derivatives .


Molecular Structure Analysis

The molecular structure of 3-Bromodibenzo[b,d]furan consists of a dibenzofuran core with a bromine atom attached at the 3-position . The InChI code for this compound is InChI=1S/C12H7BrO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromodibenzo[b,d]furan are not detailed in the search results, dibenzofuran derivatives in general have been found to exhibit a wide range of reactivity. They can participate in various types of reactions, including cyclization and cross-coupling .


Physical And Chemical Properties Analysis

3-Bromodibenzo[b,d]furan is a white crystal-powder at 20°C . It has a molecular weight of 247.09 g/mol . The compound has a density of 1.4587 (rough estimate), a boiling point of 343.8±15.0 °C (Predicted), and a refractive index of 1.5290 (estimate) .

Scientific Research Applications

Organic Light Emitting Diode (OLED) Materials

3-Bromodibenzo[b,d]furan can be used as a component of Organic Light Emitting Diode (OLED) materials . OLEDs are used in electronic devices like televisions, computer monitors, and handheld game consoles.

Electronic Components

This compound is also used in electronic components and in electronic devices that use organic compounds . These could include organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting transistors (OLETs).

Academic Research

3-Bromodibenzo[b,d]furan is used in academic research , such as in the study of organic synthesis methods and physical property research . This could involve exploring new ways to synthesize organic compounds or studying the physical properties of these compounds.

Suzuki-Miyaura Cross-Coupling Reaction

The compound is used in the Suzuki-Miyaura cross-coupling reaction . This is a type of chemical reaction where a carbon-carbon bond is formed by the reaction of a boronic acid with a halide under the presence of a palladium catalyst.

Synthesis of Furan Derivatives

3-Bromodibenzo[b,d]furan is used in the synthesis of furan derivatives . Furan derivatives have a wide range of applications, including in the development of pharmaceuticals and agrochemicals.

Development of Antibacterial Agents

The compound is used in the development of antibacterial agents . Furan derivatives, which can be synthesized using 3-Bromodibenzo[b,d]furan, have shown potential in the development of new antibacterial agents.

Safety and Hazards

The compound is classified with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280-P305+P351+P338 . It is recommended to keep the compound in a dark place and sealed in dry conditions at room temperature .

Future Directions

3-Bromodibenzo[b,d]furan can be used to synthesize a phosphorescent iridium complex containing a 3-phenylpyridazine structure . This suggests potential applications in the development of new materials for organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

Target of Action

3-Bromodibenzo[b,d]furan is a chemical intermediate

Mode of Action

It is used in the synthesis of a phosphorescent iridium complex containing a 3-phenylpyridazine structure . This suggests that it may interact with its targets to form complex structures.

Biochemical Pathways

Given its use in the synthesis of a phosphorescent iridium complex , it may be involved in pathways related to phosphorescence or light emission.

Pharmacokinetics

Its lipophilicity, water solubility, and other properties that could impact its bioavailability are provided .

Result of Action

It is used as a component of organic light-emitting diode (oled) materials , suggesting that it may have effects related to light emission at the molecular level.

Action Environment

It is recommended to be stored in a dark place, sealed in dry, at room temperature , indicating that light, moisture, and temperature may affect its stability.

properties

IUPAC Name

3-bromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFABGHLDGJASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304801
Record name 3-bromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromodibenzo[b,d]furan

CAS RN

26608-06-0
Record name 26608-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

NaNO2 (2.21 g, 32.05 mmol) was dissolved in 20 mL conc. H2SO4 in conical flask kept at 0° C. Solution of 2-aminodibenzofuran (5.3 g, 28.9 mmol) in minimum volume of glacial acetic acid was then slowly added to the flask so that temperature never raised above 5-8° C. and the mixture was stirred at 0° C. for another 1.5 h. 100 mL ether was added to the stirred mixture and precipitate of corresponding diazo salt immediately settled down. Brown color diazo salt was immediately filtered out and transferred to a flask containing CuBr (6.25 g, 43.5 mmol) in 150 mL 48% HBr. The flask was then placed in a water bath maintained at 64° C. and stirred for 2 h. After cooling down to room temperature, the dark color reaction content was filtered out and the precipitate was washed with water twice. Isolated solid was then flashed over Silica gel column with 5-10% DCM/Hexane to give 4.79 g final compound.
Name
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
6.25 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
DCM Hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Combine N-dibenzofuran-3-ylamine (2.0 g, 10.8 mmol), water (20 ml), and conc. hydrobromic acid (6 ml). Cool to 0° C. Add a solution of sodium nitrite (0.7 g, 10.8 mmol) in water (16 ml). After 15 minutes add the mixture above to a mixture of copper bromide (1.7 g, 12.3 mmol) in water (9.2 ml) and hydrobromic acid (4 ml). Warm to ambient temperature. After 18 hours, add water and extract with dichloromethane. Combine the organic layers and wash sequentially with distilled water and brine and then dry (Na2SO4), filter, and concentrate to give a residue. Chromatograph the residue eluting with 8:2 hexane:EtOAc to give the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
9.2 mL
Type
solvent
Reaction Step Four
Quantity
1.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromodibenzo[b,d]furan
Reactant of Route 2
Reactant of Route 2
3-Bromodibenzo[b,d]furan
Reactant of Route 3
3-Bromodibenzo[b,d]furan
Reactant of Route 4
Reactant of Route 4
3-Bromodibenzo[b,d]furan
Reactant of Route 5
3-Bromodibenzo[b,d]furan
Reactant of Route 6
3-Bromodibenzo[b,d]furan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.